Abacavir Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Abacavir sulfate is a synthetic carbocyclic nucleoside analogue and a highly established nucleoside reverse transcriptase inhibitor (NRTI). In pharmaceutical procurement and industrial formulation, the sulfate salt (CAS 188062-50-2) is prioritized over the free base due to its optimized physicochemical profile. It exhibits an absolute oral bioavailability of approximately 83% and an octanol/water partition coefficient (log P) of 1.20 at 25°C [1]. Crucially, the sulfate salt provides the necessary aqueous solubility and crystalline stability required for high-dose solid oral dosage forms and liquid formulations, making it the definitive active pharmaceutical ingredient (API) choice for both single-agent and fixed-dose combination antiretroviral therapies [2].

Attempting to substitute abacavir sulfate with abacavir free base introduces severe processability and formulation bottlenecks. Abacavir free base demonstrates poor aqueous solubility (approximately 1.3 mg/mL at 25°C), which is insufficient for formulating standard 20 mg/mL oral solutions or achieving rapid dissolution in high-dose 300 mg to 600 mg tablets [1]. Furthermore, the free base does not readily form stable, well-defined, and reproducible crystalline structures, leading to batch-to-batch inconsistencies during large-scale manufacturing [2]. The sulfate salt was specifically engineered to resolve these issues, providing predictable polymorphic stability and the high solubility required to meet stringent regulatory dissolution profiles [2].

Aqueous Solubility and Liquid Formulation Viability

A critical differentiator for procurement is the compound's solubility profile. Abacavir sulfate achieves an aqueous solubility of approximately 77 mg/mL at 25°C, whereas the abacavir free base is limited to just 1.3 mg/mL under the same conditions [1]. This nearly 60-fold increase in solubility is the primary reason the sulfate salt is selected for commercial manufacturing, as it directly enables the formulation of 20 mg/mL pediatric oral solutions and ensures rapid in vivo dissolution of high-dose tablets [2].

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | 77 mg/mL (Abacavir sulfate) |

| Comparator Or Baseline | 1.3 mg/mL (Abacavir free base) |

| Quantified Difference | ~59-fold increase in aqueous solubility |

| Conditions | Distilled water at 25°C |

It enables the successful commercial formulation of high-concentration oral solutions and ensures rapid dissolution for high-dose solid tablets.

Crystalline Reproducibility and API Manufacturability

Industrial scale-up requires predictable solid-state properties. Literature and patent data confirm that the processes used to synthesize abacavir free base fail to produce a stable, well-defined, and reproducible crystalline form [1]. In contrast, abacavir sulfate can be reliably crystallized into three stable, well-defined forms (Forms I, II, and III) using standard industrial solvents like ethyl acetate and acetone [1]. This predictable polymorphism eliminates batch-to-batch variability during bulk API synthesis.

| Evidence Dimension | Polymorphic stability and reproducibility |

| Target Compound Data | Forms stable, reproducible crystalline polymorphs (Forms I, II, III) |

| Comparator Or Baseline | Fails to produce stable, reproducible crystalline forms (Abacavir free base) |

| Quantified Difference | Elimination of batch-to-batch polymorphic variability |

| Conditions | Industrial crystallization processes (e.g., ethyl acetate/sulfuric acid) |

Ensures strict regulatory compliance and predictable shelf-life stability for industrial-scale pharmaceutical manufacturing.

Absolute Oral Bioavailability in Solid Dosage Forms

The physicochemical enhancements of the sulfate salt translate directly to pharmacokinetic reliability. Abacavir sulfate demonstrates an absolute oral bioavailability of 83% in adults, with rapid absorption that is independent of dose over the 300 to 1,200 mg/day range [1]. Because the sulfate salt dissolves rapidly and completely in the gastrointestinal tract before dissociating into the free base in vivo, it bypasses the absorption bottlenecks that would occur if formulating with the poorly soluble free base [1].

| Evidence Dimension | Absolute oral bioavailability |

| Target Compound Data | 83% absolute bioavailability |

| Comparator Or Baseline | Variable/poor absorption typical of low-solubility free bases |

| Quantified Difference | Consistently high systemic exposure independent of food intake |

| Conditions | In vivo human pharmacokinetics (oral administration) |

Guarantees therapeutic equivalence and reliable pharmacokinetic performance in standard 300 mg and 600 mg dosing regimens.

High-Dose Immediate-Release Tablet Manufacturing

Because abacavir sulfate forms stable, reproducible crystalline polymorphs and exhibits high aqueous solubility, it is the required API form for manufacturing high-dose (300 mg and 600 mg) immediate-release tablets. The salt form ensures that the tablets meet stringent regulatory dissolution specifications that the free base cannot achieve [1].

Pediatric and Geriatric Aqueous Oral Solutions

The ~77 mg/mL aqueous solubility of abacavir sulfate allows for the straightforward formulation of 20 mg/mL oral solutions. This application relies entirely on the sulfate salt, as the 1.3 mg/mL solubility of the free base would result in precipitation or require excessive, undesirable co-solvents [2].

Fixed-Dose Combination (FDC) Antiretroviral Therapies

Abacavir sulfate is the standard precursor for co-formulation with other NRTIs and integrase inhibitors (e.g., Lamivudine, Zidovudine, Dolutegravir). Its predictable solid-state stability prevents polymorphic transitions during the blending and coating phases of complex multi-API tablet manufacturing [3].

References

- [1] World Intellectual Property Organization. WO2004089952A1 - Novel crystalline forms of abacavir sulfate.

- [2] Synthesis and Characterization of Abacavir Acetic Acid Salt Polymorphic Transition from Abacavir Free Base.

- [3] Therapeutic Goods Administration (TGA). AusPAR: Triumeq Dolutegravir sodium/abacavir sulfate/lamivudine.

Purity

Quantity

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

1PPL256S5A

GHS Hazard Statements

H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (88.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

ATC Code

J05AF06

Mechanism of Action

Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages.

The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.

Vapor Pressure

Pictograms

Corrosive;Health Hazard

Other CAS

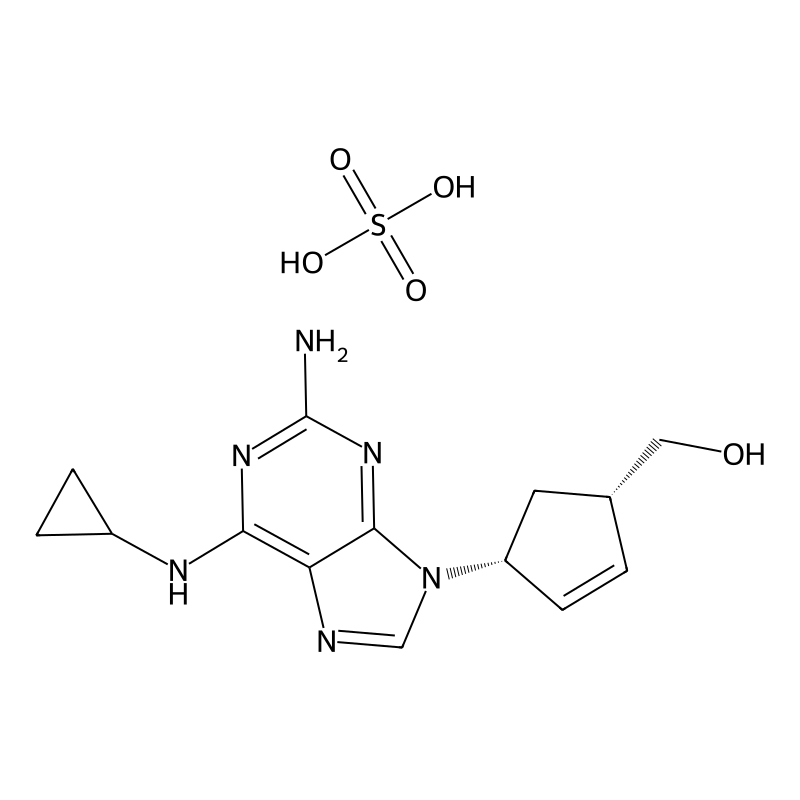

188062-50-2

Absorption Distribution and Excretion

It is not known whether abacavir is distributed into human milk; the drug is distributed into milk in rats.

Abacavir crosses the placenta in rats.

The oral bioavailability of abacavir is high with or without food; the CSF-to-plasma AUC ratio is approximately 0.3.

For more Absorption, Distribution and Excretion (Complete) data for ABACAVIR SULFATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic fate of abacavir has not been fully determined, but the drug is metabolized in the liver. Abacavir is metabolized by alcohol dehydrogenase to form the 5-carboxylic acid and by glucuronyltransferase to form the 5-glucuronide; these metabolites do not appear to have any antiviral activity. Any involvement of cytochrome p450 isoenzymes in the metabolism of abacavir is limited.

Intracellularly, abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase; abacavir monophosphate is then converted to carbovir monophosphate in a reaction catalyzed by cytosolic enzymes and then to carbovir triphosphate by cellular kinases. Intracellular (host cell) conversion of abacavir to carbovir triphosphate is necessary for the antiviral activity of the drug. The in vitro intracellular half-life of carbovir triphosphate in CD4+ CEM cells is 3.3 hours.

Wikipedia

FDA Medication Guides

ABACAVIR SULFATE; LAMIVUDINE

TABLET;ORAL

VIIV HLTHCARE

12/10/2021

ZIAGEN

ABACAVIR SULFATE

SOLUTION;ORAL

11/24/2020

Drug Warnings

The major toxicity associated with abacavir therapy is potentially life-threatening hypersensitivity reactions. In clinical studies, hypersensitivity reactions have been reported in approximately 5% of adult and pediatric patients receiving abacavir in conjunction with lamivudine and zidovudine. Fatalities related to hypersensitivity reactions to abacavir have been reported. Manifestations of hypersensitivity usually are apparent within the first 6 weeks of abacavir therapy, but may occur at any time during therapy. Severe hypersensitivity reactions are likely to recur within hours following rechallenge in patients with a prior history of hypersensitivity to the drug, and these reactions may include life-threatening hypotension and death. The most severe hypersensitivity reactions reported to date have been in individuals who were rechallenged with abacavir after a previous hypersensitivity reaction to the drug. There also have been reports of severe or fatal hypersensitivity reactions occurring after abacavir was reintroduced in patients with no identified history of abacavir hypersensitivity or with unrecognized manifestations of hypersensitivity to the drug. Although these patients had discontinued abacavir for reasons unrelated to hypersensitivity (e.g., interruption in drug supply, discontinuance of abacavir during treatment for other medical conditions), some may have had symptoms present before discontinuance of the drug that were consistent with hypersensitivity but were attributed to other medical conditions (e.g., acute onset respiratory disease, gastroenteritis, adverse reactions to other drugs). Most of the hypersensitivity reactions reported following reintroduction of abacavir in these patients were indistinguishable from hypersensitivity reactions associated with abacavir rechallenge (i.e., short time to onset, increased severity of symptoms, poor outcome including death).Hypersensitivity reactions can occur within hours after abacavir is reintroduced; however, in some cases, these reactions occurred days to weeks following reintroduction of the drug.

Lactic acidosis and severe hepatomegaly with steatosis (sometimes fatal) have been reported rarely in patients receiving abacavir and also have been reported in patients receiving dideoxynucleoside reverse transcriptase inhibitors. Most reported cases have involved women; obesity and long-term therapy with a nucleoside reverse transcriptase inhibitor also may be risk factors. Increased serum concentrations of Gamma-glutamyltransferase (GGT, GGPT) have been reported in patients receiving abacavir.

Hypersensitivity reactions reported in patients receiving abacavir are characterized by the appearance of manifestations indicating involvement of multiple organ and body systems; these reactions have occurred in association with anaphylaxis, liver failure, renal failure, hypotension, and death. The most frequent manifestations of hypersensitivity reactions to abacavir include fever, rash, fatigue, GI symptoms such as nausea, vomiting, diarrhea, and abdominal pain, and respiratory symptoms such as pharyngitis, dyspnea, and cough. Other signs and symptoms include malaise, lethargy, myalgia, myolysis, headache, arthralgia, edema, paresthesia, lymphadenopathy, and mucous membrane lesions (e.g., conjunctivitis, mouth ulceration). Respiratory symptoms, including cough, dyspnea, and pharyngitis, have been reported in approximately 20% of patients with hypersensitivity reactions to abacavir. Fatalities have occurred in patients who developed hypersensitivity reactions in which the initial presentation included respiratory symptoms; some patients who experienced fatal hypersensitivity reactions were initially diagnosed as having an acute respiratory disease (pneumonia, bronchitis, flu-like illness). Hypersensitivity reactions can occur without rash; if rash occurs, it usually is maculopapular or urticarial, but may be variable in appearance. Laboratory abnormalities reported in patients experiencing a hypersensitivity reaction to abacavir include lymphopenia and increases in serum concentrations of liver enzymes, creatine kinase (CK, creatine phosphokinase, CPK), or creatinine.

For more Drug Warnings (Complete) data for ABACAVIR SULFATE (17 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of abacavir following a single oral dose (given as abacavir sulfate) is about 1.5 hours. In HIV-infected children 3 months to 13 years of age who received 8 mg/kg of abacavir every 12 hours (given as an oral solution containing abacavir sulfate), steady-state plasma elimination half-life averaged 1.3 hours and was essentially the same as that reported after a single dose. Following oral administration of a single 300-mg dose of abacavir to an individual with renal failure (glomerular filtration rate less than 10 mL/minute) undergoing peritoneal dialysis, the plasma elimination half-life of the drug was 1.33 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Commercially available abacavir sulfate tablets and oral solution should be stored at a controlled room temperature of 20-25C. Abacavir sulfate oral solution may be refrigerated; freezing should be avoided.

Interactions

Methadone clearance increased 22% in patients stabilized on oral methadone maintenance therapy who started abacavir therapy with 600 mg twice daily; increase in clearance will not be clinically significant in the majority of patients; methadone dosage increase may be required in a small number of patients.

Dates

Explore Compound Types